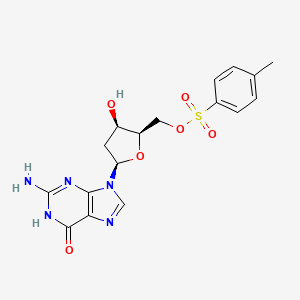
Dopamine 3-β-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopamine 3-β-D-Glucuronide Sodium Salt is a compound used in pharmaceutical testing . It is a metabolite of dopamine, a neurotransmitter that plays a significant role in the human nervous system . The compound has a molecular weight of 351.28 and a molecular formula of C14H18NNaO8 .
Chemical Reactions Analysis
While specific chemical reactions involving Dopamine 3-β-D-Glucuronide Sodium Salt are not available, it’s important to note that β-glucuronidase, a type of hydrolase, can catalyze the breakdown of glucuronides . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota, and abnormal changes in its activity are often associated with various diseases .科学的研究の応用
Role in Hypertension and Sodium Balance
Dopamine 3-β-D-Glucuronide Sodium Salt is implicated in the regulation of sodium balance and hemodynamics. Research has shown that alterations in the dopaminergic system, including dopamine D(3) receptors, may contribute to the pathogenesis of hypertension. These receptors are involved in sodium balance regulation, particularly in salt-sensitive and salt-resistant rats. Notably, dopamine D(3) receptor agonists have been observed to increase glomerular filtration rate (GFR) and urinary sodium excretion in certain conditions, suggesting a role in hypertension development due to impaired dopamine D(3) receptors (Luippold et al., 2001).
Interaction with Other Neurotransmitters and Signaling Cascades
The interaction of dopamine with other neurotransmitters and signaling pathways has been a focus of research. For instance, lithium salts, known for their role in inhibiting dopamine-associated behaviors, affect the AKT/glycogen synthase kinase 3 (GSK-3) signaling cascade. This pathway is implicated in controlling locomotion, emotion, cognition, and reward, and may be relevant to dopamine-related disorders such as attention deficit hyperactivity disorder and schizophrenia (Beaulieu et al., 2004).
Renal Function and Sodium Handling
Dopamine plays a significant role in renal function and sodium handling. It has been observed to induce the endocytosis of plasma membrane Na,K‐ATPase molecules, leading to reduced sodium transport capacity in proximal tubule epithelia. This process involves phosphorylation of specific subunits of Na,K‐ATPase, highlighting dopamine's role in regulating renal sodium reabsorption (Efendiev et al., 2006).
Impact on Neuronal Excitability and Receptor Modulation
Dopamine's effect on neuronal excitability has been examined, particularly how dopamine D1 receptor activation influences the voltage-gated sodium current in rat striatal neurons. This modulation, which involves cyclic AMP-dependent protein kinase, results in a reduction of the sodium current amplitude, thus affecting neuronal excitability and potentially playing a role in various neurological conditions (Schiffmann et al., 1995).
Metabolic Pathways and Glucuronidation
An important metabolic pathway for dopamine involves glucuronidation. Studies have found significant concentrations of dopamine glucuronide in various body fluids, suggesting that this route is crucial for the metabolism of endogenous dopamine, particularly in rats. This glucuronidation pathway appears to be specific to dopamine and plays a minimal role for other catecholamines like norepinephrine and epinephrine (Wang et al., 1983).
将来の方向性
While specific future directions for Dopamine 3-β-D-Glucuronide Sodium Salt are not mentioned in the available resources, it’s worth noting that research into dopamine and its metabolites continues to be a significant area of interest. This is particularly true in the context of neurological diseases, given dopamine’s crucial role in the nervous system .
特性
CAS番号 |
69975-91-3 |
|---|---|
製品名 |
Dopamine 3-β-D-Glucuronide Sodium Salt |
分子式 |
C₁₄H₁₈NNaO₈ |
分子量 |
351.28 |
同義語 |
5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt; Dopamine-3-O-glucuronide Sodium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



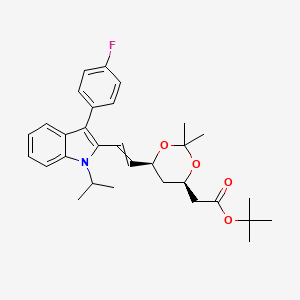
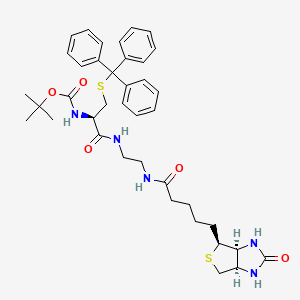
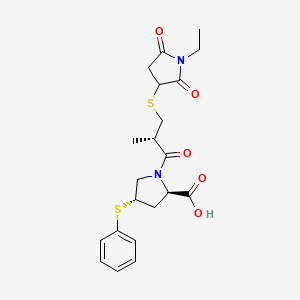
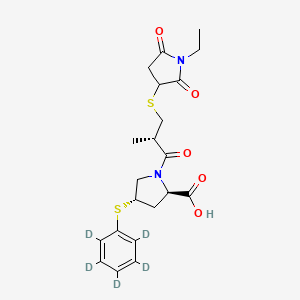
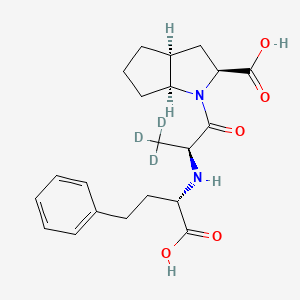
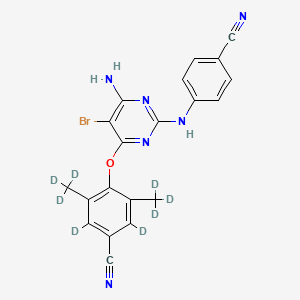
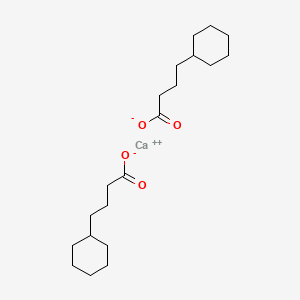

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
